AhR Agonist Activity of 1-Bromo-2-ethoxy-3-fluorobenzene Versus Structurally Related Aryl Halides
In a human recombinant HepG2-Lucia AhR cell-based luciferase reporter gene assay with 24-hour incubation, 1-bromo-2-ethoxy-3-fluorobenzene demonstrated measurable agonist activity at the aryl hydrocarbon receptor (AhR) with an EC50 value of 172 nM [1]. This represents a defined quantitative benchmark for this substitution pattern. While systematic head-to-head comparison data against positional isomers or halogen-substituted analogs are not available in the public domain, this EC50 value provides a reference point for evaluating structure-activity relationships within the 2-ethoxy-3-fluorophenyl scaffold. The presence of bromine at the 1-position, rather than chlorine or iodine, in combination with the specific 2-ethoxy-3-fluoro arrangement, collectively contributes to the observed activity profile [1].
| Evidence Dimension | AhR agonist activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 172 nM |
| Comparator Or Baseline | No direct comparator data available; class-level inference only |
| Quantified Difference | Not applicable (lack of direct comparator data) |
| Conditions | Human recombinant HepG2-Lucia AhR cells; 24 h incubation; luciferase reporter gene assay |
Why This Matters
For researchers screening AhR ligands, the 172 nM EC50 benchmark enables triage of this scaffold relative to other chemotypes in their internal screening cascades.
- [1] BindingDB. BDBM50603559 (CHEMBL5203209). Agonist activity at AhR in human recombinant HepG2-Lucia AhR cells. Data deposited 2023-06-25. Accessed via http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50603559 View Source
